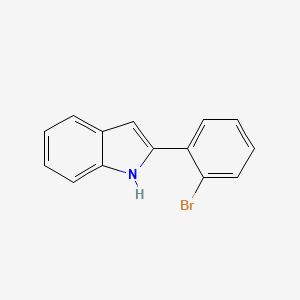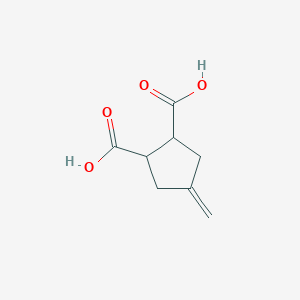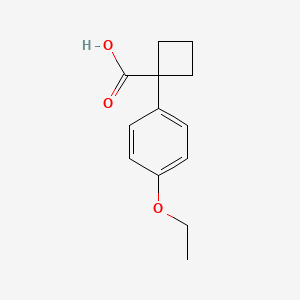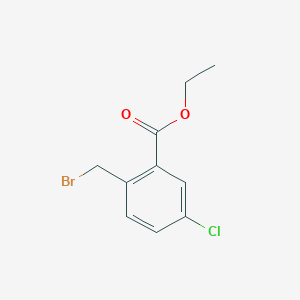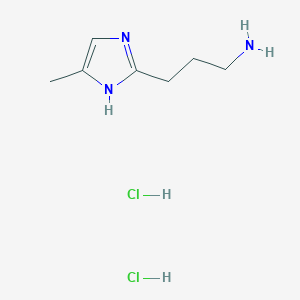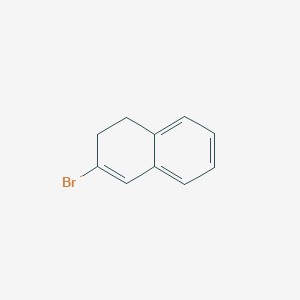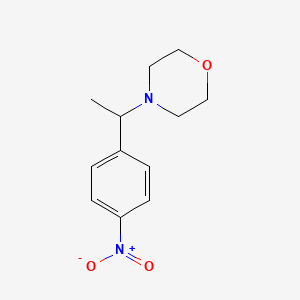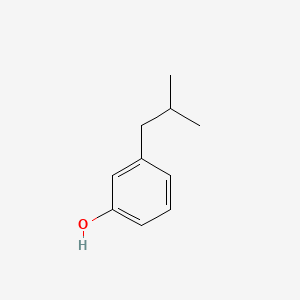
3-(2-Methylpropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)phenol , also known as isobutylphenol , is an organic compound with the chemical formula C<sub>10</sub>H<sub>14</sub>O . It belongs to the class of phenolic compounds and is characterized by a phenolic ring substituted with an isobutyl group (2-methylpropyl) at the ortho position.
Synthesis Analysis
The synthesis of isobutylphenol involves several methods, including:
- Friedel-Crafts Alkylation : This classic reaction involves the alkylation of phenol using isobutyl chloride or isobutyl bromide in the presence of Lewis acid catalysts (such as aluminum chloride). The reaction proceeds via electrophilic aromatic substitution.
- Hydroxylation of Cumene : Isobutylphenol can be synthesized by hydroxylating cumene (isopropylbenzene) using hydrogen peroxide and a catalyst (e.g., tungsten oxide).
Molecular Structure Analysis
The molecular structure of isobutylphenol consists of a benzene ring (phenol) with an isobutyl group attached to one of the carbon atoms. The structural formula is as follows:
CH3
|
C6H5-C-CH(CH3)2
|
OH
Chemical Reactions Analysis
- Oxidation : Isobutylphenol can undergo oxidation to form the corresponding quinone.
- Esterification : Reaction with carboxylic acids leads to the formation of esters.
- Halogenation : Isobutylphenol reacts with halogens (e.g., chlorine or bromine) to yield halogenated derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 40–42°C.
- Boiling Point : Around 240–245°C.
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.
- Odor : Has a sweet, phenolic odor.
Safety And Hazards
- Toxicity : Isobutylphenol is considered low in toxicity.
- Irritant : It may cause skin and eye irritation.
- Flammability : Combustible; handle with care.
Orientations Futures
Research on isobutylphenol should focus on:
- Biological Activities : Further explore its potential health benefits.
- Environmental Impact : Assess its fate in the environment and potential ecological effects.
Propriétés
Numéro CAS |
30749-25-8 |
|---|---|
Nom du produit |
3-(2-Methylpropyl)phenol |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-(2-methylpropyl)phenol |
InChI |
InChI=1S/C10H14O/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8,11H,6H2,1-2H3 |
Clé InChI |
ZKSISJGIJFEBMS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=CC=C1)O |
SMILES canonique |
CC(C)CC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



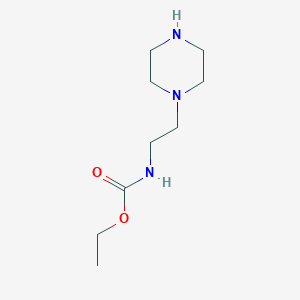
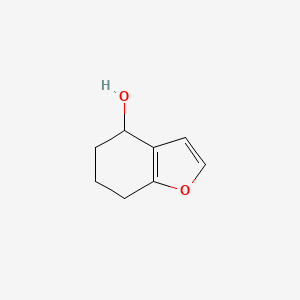
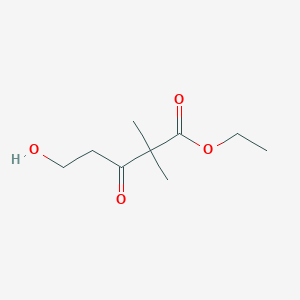
![4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde](/img/structure/B1625516.png)
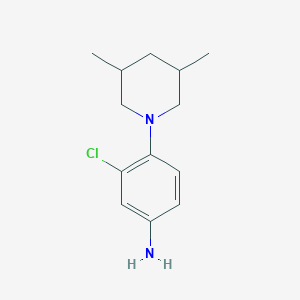
![5-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1625519.png)
